[(6Ar)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate [(6Ar)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate
Brand Name: Vulcanchem
CAS No.: 149156-25-2
VCID: VC0140688
InChI: InChI=1S/C20H19NO4/c1-11(22)24-17-7-6-14-10-16-18-13(8-9-21-16)4-3-5-15(18)19(14)20(17)25-12(2)23/h3-7,16,21H,8-10H2,1-2H3/t16-/m1/s1
SMILES: CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

[(6Ar)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate

CAS No.: 149156-25-2

Main Products

VCID: VC0140688

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

[(6Ar)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate - 149156-25-2

CAS No. 149156-25-2
Product Name [(6Ar)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate
Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name [(6aR)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate
Standard InChI InChI=1S/C20H19NO4/c1-11(22)24-17-7-6-14-10-16-18-13(8-9-21-16)4-3-5-15(18)19(14)20(17)25-12(2)23/h3-7,16,21H,8-10H2,1-2H3/t16-/m1/s1
Standard InChIKey PSKIBBDHVDEYHM-MRXNPFEDSA-N
Isomeric SMILES CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C
SMILES CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C
Synonyms 10,11-dihydroxy-N-(n-2-fluoroethyl)norapomorphine
FNEA-10,11
PubChem Compound 15678215
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator